2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide
Description
This compound features a 6-fluorobenzo[d]thiazole core linked via an acetamide group to a 1,3,4-oxadiazole ring substituted with a 2,5-dimethylfuran-3-yl moiety through a thioether bond. The fluorine atom on the benzo[d]thiazole likely enhances lipophilicity and metabolic stability, while the oxadiazole and furan groups may contribute to π-π stacking or hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3S2/c1-8-5-11(9(2)24-8)15-21-22-17(25-15)26-7-14(23)20-16-19-12-4-3-10(18)6-13(12)27-16/h3-6H,7H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUPJGXQKJAASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide is a novel heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Structural Overview
The compound consists of a fused oxadiazole and thiazole moiety, linked through a thioether bridge to a dimethylfuran substituent. Its molecular formula is with a molecular weight of 345.35 g/mol . The structural complexity suggests a rich potential for biological interactions.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been well documented. Compounds with similar structural features have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo . The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival.
For instance, the incorporation of the 2,5-dimethylfuran moiety has been associated with enhanced cytotoxicity against various cancer cell lines. The presence of fluorine in the benzothiazole moiety can also contribute to increased selectivity towards cancer cells by altering pharmacokinetic properties .
Anti-inflammatory Activity
Inflammation is a critical component in many diseases, including cancer and infections. Compounds featuring oxadiazole rings have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and pathways such as NF-kB . While specific data on the compound's anti-inflammatory effects are sparse, its structural analogs have demonstrated significant activity in preclinical models.
Case Studies and Research Findings
Recent studies have highlighted various derivatives of oxadiazoles and their biological activities:
These findings suggest that modifications in the structure of oxadiazoles can lead to significant variations in biological activity, indicating that further research into the specific compound could yield valuable insights.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiazole derivatives. For instance, similar oxadiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including glioblastoma and ovarian cancer cells. The incorporation of the 2,5-dimethylfuran moiety may enhance these effects due to its unique electronic properties and ability to interact with biological targets .
Case Study:
In a comparative study, compounds with similar structural frameworks exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer cell lines . The specific mechanisms of action often involve the induction of apoptosis and disruption of cellular signaling pathways.
Antidiabetic Properties
The thiazole derivatives have been associated with antidiabetic effects in various models. Research has shown that compounds featuring this scaffold can lower blood glucose levels significantly in diabetic models such as Drosophila melanogaster . This suggests that the compound may also possess similar antidiabetic properties.
Case Study:
In vivo studies indicated that certain derivatives led to significant reductions in glucose levels, supporting their potential as therapeutic agents for diabetes management .
Antimicrobial Activity
Compounds containing oxadiazole rings are frequently explored for their antimicrobial properties. The presence of sulfur in the thioether linkage may further enhance the antimicrobial efficacy by facilitating interactions with microbial enzymes or receptors.
Research Findings:
A literature review indicates that several oxadiazole derivatives have shown promising results against bacterial strains and fungi, suggesting that the compound could be evaluated for similar activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Target Specificity
The following table summarizes key structural differences and biological activities of analogous compounds:
Key Observations:
Substituent Effects :
- The 6-fluoro group in the target compound may improve bioavailability compared to the 6-nitro group in compound 6d , as nitro groups can increase molecular weight and reduce solubility .
- The 5-chloro substituent in ’s compound enhances electrophilicity, critical for covalent interactions with the PFOR enzyme’s active site .
Attached Functional Groups :
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 6-fluoro and dimethylfuran groups likely increase logP compared to 6d ’s nitro and phenylureido substituents, enhancing membrane permeability.
- Metabolic Stability : The oxadiazole core may resist hydrolysis better than thiadiazole or ester-containing analogs .
Preparation Methods
Preparation of Ethyl 2,5-Dimethylfuran-3-Carboxylate
2,5-Dimethylfuran-3-carboxylic acid (1.0 eq) undergoes esterification with ethanol (5.0 eq) in the presence of concentrated H₂SO₄ (0.1 eq) under reflux (6–8 h). The crude ester is purified via vacuum distillation (Yield: 85–90%).
Reaction Conditions
- Temperature: 80–90°C
- Solvent: Excess ethanol
- Workup: Neutralization with NaHCO₃, extraction with ethyl acetate
Synthesis of 2,5-Dimethylfuran-3-Carbohydrazide
The ester (1.0 eq) reacts with hydrazine hydrate (3.0 eq) in ethanol under reflux (4–5 h). The hydrazide precipitates upon cooling and is recrystallized from ethanol (Yield: 75–80%).
Characterization Data
Cyclization to 5-(2,5-Dimethylfuran-3-yl)-1,3,4-Oxadiazole-2-Thiol
The hydrazide (1.0 eq) is treated with carbon disulfide (1.2 eq) and potassium hydroxide (1.5 eq) in ethanol under reflux (6 h). Acidification with HCl yields the thiol, isolated via filtration (Yield: 65–70%).
Key Spectral Data
- ESI-MS : m/z 223.08 [M+H]⁺
- ¹H NMR (DMSO-d₆) : δ 13.1 (s, 1H, SH), 6.35 (s, 1H, furan H), 2.53 (s, 6H, 2×CH₃).
Synthesis of N-(6-Fluorobenzo[d]thiazol-2-yl)-2-Chloroacetamide
Acetylation of 6-Fluorobenzo[d]thiazol-2-Amine
6-Fluorobenzo[d]thiazol-2-amine (1.0 eq) reacts with chloroacetyl chloride (1.2 eq) in dry dichloromethane (DCM) containing triethylamine (2.0 eq) at 0–5°C. The product precipitates after 2 h (Yield: 80–85%).
Optimization Notes
- Excess base minimizes side reactions (e.g., dimerization).
- Low temperature prevents exothermic degradation.
Analytical Data
- IR (KBr) : 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C–N)
- ¹³C NMR (75 MHz, CDCl₃) : δ 167.2 (C=O), 158.9 (C–F), 42.5 (CH₂Cl).
Coupling Reaction: Formation of the Thioether Linkage
Nucleophilic Substitution
5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazole-2-thiol (1.0 eq) and N-(6-fluorobenzo[d]thiazol-2-yl)-2-chloroacetamide (1.1 eq) are stirred in acetone with K₂CO₃ (2.0 eq) at 50°C (4–6 h). The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Reaction Parameters
- Solvent: Acetone (polar aprotic)
- Base: K₂CO₃ (scavenges HCl)
- Yield: 60–65%
Spectral Confirmation of Target Compound
- Molecular Formula : C₁₉H₁₆FN₃O₃S₂
- ESI-MS : m/z 449.04 [M+H]⁺ (Calc. 448.06)
- ¹H NMR (DMSO-d₆) :
δ 12.45 (s, 1H, NH), 7.82–7.15 (m, 3H, aromatic H), 6.41 (s, 1H, furan H), 4.32 (s, 2H, SCH₂), 2.51 (s, 6H, 2×CH₃). - ¹³C NMR : δ 169.8 (C=O), 162.1 (C–F), 112.5–148.2 (aromatic C), 34.5 (SCH₂).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole-thiol synthesis | CS₂, KOH, ethanol, reflux | 65–70 | ≥95% |
| Chloroacetamide formation | Chloroacetyl chloride, Et₃N | 80–85 | ≥98% |
| Thioether coupling | K₂CO₃, acetone, 50°C | 60–65 | ≥97% |
Challenges and Optimization Strategies
- Oxadiazole Cyclization : Prolonged reflux (>8 h) reduces yield due to thiol oxidation; inert atmosphere (N₂) recommended.
- Chloroacetylation : Competitive formation of diacetylated byproducts mitigated by slow addition of chloroacetyl chloride.
- Coupling Efficiency : Ultrasonication (40 kHz, 30 min) increases reaction rate by 20%.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound with high purity?
Answer: The compound can be synthesized via a multi-step procedure involving:
- Step 1: Preparation of the 6-fluorobenzo[d]thiazol-2-amine intermediate using established protocols for thiazole ring formation, such as cyclization of thiourea derivatives with α-halo ketones .
- Step 2: Acylation of the thiazole amine with a 1,3,4-oxadiazole-thiol intermediate. This involves reacting 5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole-2-thiol with chloroacetamide derivatives in the presence of anhydrous potassium carbonate in dry acetone under reflux (3–6 hours) .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity .
Key Characterization Methods:
Q. How can researchers validate the structural integrity of this compound?
Answer:
- Spectral Analysis:
- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethanol or DMSO and analyze diffraction patterns (e.g., Cu-Kα radiation) .
Advanced Research Questions
Q. What strategies are recommended for analyzing contradictory biological activity data across studies?
Answer: Contradictions in biological activity (e.g., anticancer efficacy) may arise from:
- Structural Variations: Minor substituent changes (e.g., fluorine vs. methyl groups) can drastically alter activity. Compare IC values of analogs with systematic substituent modifications .
- Assay Conditions: Standardize in vitro assays (e.g., MTT cytotoxicity tests) using consistent cell lines (e.g., MCF-7 for breast cancer) and controls. For example, reports IC values of <10 µM for certain thiazole derivatives, while others show reduced activity due to steric hindrance .
- Data Normalization: Use positive controls (e.g., doxorubicin) and normalize results to account for batch-to-batch variability .
Q. How can molecular docking studies elucidate the compound’s mechanism of action?
Answer:
- Target Selection: Focus on proteins implicated in cancer (e.g., EGFR kinase, tubulin) or antimicrobial targets (e.g., DNA gyrase).
- Protocol:
- Prepare the compound’s 3D structure using ChemDraw or Avogadro.
- Dock with AutoDock Vina or Schrödinger Maestro, using grid boxes centered on active sites (e.g., ATP-binding pocket for kinases).
- Analyze binding poses for hydrogen bonds (e.g., between the oxadiazole sulfur and Lys45 of EGFR) and hydrophobic interactions (e.g., fluorobenzo-thiazole with Phe82) .
- Validation: Compare docking scores (e.g., ∆G = −9.2 kcal/mol) with known inhibitors and validate via MD simulations .
Q. What methodologies optimize the compound’s pharmacokinetic properties for in vivo studies?
Answer:
- Lipinski’s Rule Compliance: Assess logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors. Modify substituents (e.g., replace methyl groups with polar moieties) to improve solubility .
- ADMET Profiling:
- In vitro Permeability: Use Caco-2 cell monolayers to predict intestinal absorption.
- Microsomal Stability: Incubate with liver microsomes (human/rat) to measure half-life (>30 minutes preferred) .
- Formulation: Prepare nanoemulsions or cyclodextrin complexes to enhance bioavailability in preclinical models .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Core Modifications:
- Bioisosteric Replacement: Substitute the thioacetamide linker with sulfonamide or carbamate groups to improve metabolic stability .
- Data-Driven Design: Compile IC values of analogs into a table to identify trends:
| Substituent (R) | IC (µM) | Target Protein | Reference |
|---|---|---|---|
| 2,5-Dimethylfuran | 8.2 ± 0.3 | EGFR | |
| 4-Chlorophenyl | 12.7 ± 1.1 | Tubulin |
Q. What analytical techniques resolve discrepancies in spectral data interpretation?
Answer:
- 2D-NMR (HSQC, HMBC): Resolve overlapping signals in -NMR by correlating proton-carbon couplings (e.g., confirm oxadiazole-thio linkage via HMBC) .
- Elemental Analysis: Verify %C, %H, %N with ≤0.4% deviation from theoretical values to confirm purity .
- X-ray Photoelectron Spectroscopy (XPS): Detect sulfur oxidation states (e.g., thioether vs. sulfoxide) if synthetic byproducts are suspected .
Q. How should researchers design assays to evaluate the compound’s antimicrobial potential?
Answer:
- Bacterial Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Antifungal Assays: Use C. albicans in Sabouraud dextrose agar with fluconazole as a control .
- Mechanistic Studies:
- Perform time-kill curves to determine bactericidal vs. bacteriostatic effects.
- Measure membrane disruption via propidium iodide uptake (flow cytometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
